Cy3B-telenzepine
Description
Structure
2D Structure
Properties
Molecular Formula |
C59H71N7O7S2-2 |
|---|---|
Molecular Weight |
1054.4 g/mol |
IUPAC Name |
N-[10-[4-[2-(1-methyl-4-oxo-5H-thieno[3,4-b][1,5]benzodiazepin-10-yl)-2-oxoethyl]piperazin-1-yl]decyl]-2-[5,5,27,27-tetramethyl-24-(trioxido-λ4-sulfanyl)-16-oxa-12-aza-20-azoniaheptacyclo[15.11.0.03,15.04,12.06,11.020,28.021,26]octacosa-1,3,6(11),7,9,20(28),21(26),22,24-nonaen-8-yl]acetamide |
InChI |
InChI=1S/C59H73N7O7S2/c1-38-54-43(37-74-38)57(69)61-46-16-12-13-17-49(46)66(54)53(68)36-63-30-28-62(29-31-63)25-15-11-9-7-6-8-10-14-24-60-52(67)33-39-18-20-47-44(32-39)58(2,3)55-41-35-42-51(73-50(41)22-26-64(47)55)23-27-65-48-21-19-40(75(70,71)72)34-45(48)59(4,5)56(42)65/h12-13,16-21,32,34-35,37,50-51H,6-11,14-15,22-31,33,36H2,1-5H3,(H4-,60,61,67,69,70,71,72)/p-2 |
InChI Key |
DGPHRPUJPHDIPO-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C2C(=CS1)C(=O)NC3=CC=CC=C3N2C(=O)CN4CCN(CC4)CCCCCCCCCCNC(=O)CC5=CC6=C(C=C5)N7CCC8C(=C7C6(C)C)C=C9C(O8)CC[N+]1=C9C(C2=C1C=CC(=C2)S([O-])([O-])[O-])(C)C |
Origin of Product |
United States |
Genesis and Molecular Design of Cy3b Telenzepine
The development of Cy3B-telenzepine is a prime example of rational probe design, where a well-characterized drug molecule is systematically modified to create a highly specific research tool. researchgate.net This process involves selecting an appropriate pharmacophore and linking it to a fluorophore with optimal properties for the intended application.
Application of the Functionalized Congener Strategy in Fluorescent Probe Development
The creation of this compound relies on the functionalized congener approach. This strategy involves taking a known high-affinity drug molecule—in this case, the M1-selective muscarinic antagonist telenzepine (B1681252)—and attaching a linker chain to a position on the molecule that does not critically interfere with its receptor binding. nih.gov This linker, often an alkyl chain with a reactive functional group, serves as an attachment point for a reporter group, such as a fluorophore. nih.gov
Research has shown that telenzepine can be derivatized with a long-chain alkylamino group to produce a telenzepine amine congener (TAC) that retains high affinity for muscarinic receptors. researchgate.netnih.gov This TAC derivative provides the necessary nucleophilic functionality for it to be coupled with various reporter groups, including the Cy3B dye, to create high-affinity probes. nih.gov
Integration of Cy3B Fluorophore for Enhanced Imaging Capabilities
The choice of fluorophore is critical for the success of a fluorescent ligand. Cy3B is a cyanine (B1664457) dye that was specifically chosen for its exceptional photophysical properties, which are highly advantageous for cellular imaging and single-molecule studies. nih.gov
Key features of the Cy3B fluorophore include:
High Fluorescence Quantum Yield : Cy3B is an extremely bright and efficient fluorophore. researchgate.net Its structure is chemically rigidified, which prevents the molecule from undergoing cis-trans photoisomerization—a common process in other cyanine dyes that leads to a loss of fluorescence upon excitation. nih.govresearchgate.net This structural stability results in a significantly higher and more stable fluorescence output.
Photostability : The dye is highly resistant to photobleaching, allowing for longer observation times and more robust imaging experiments. nih.gov
Environmental Insensitivity : The fluorescence properties of Cy3B are less sensitive to changes in its local environment compared to many other dyes, which is beneficial for quantitative measurements. researchgate.net
The combination of the telenzepine pharmacophore with the bright and stable Cy3B fluorophore results in a probe that can reliably report the location and binding interactions of muscarinic receptors with high sensitivity. researchgate.netnih.gov
Investigative Studies on Muscarinic Receptor Pharmacology and Dynamic Behavior Utilizing Cy3b Telenzepine
Comprehensive Analysis of Ligand-Receptor Interaction Kinetics
The interaction between a ligand and its receptor is fundamentally defined by the rates of association and dissociation, which together determine the affinity and residence time of the ligand. Cy3B-telenzepine has been instrumental in dissecting these parameters for muscarinic receptors.
The binding kinetics of telenzepine (B1681252) derivatives are notably slow. nih.gov Studies utilizing this compound to label M1 muscarinic acetylcholine (B1216132) receptors (mAChRs) on Chinese Hamster Ovary (CHO) cells have highlighted its very slow dissociation rate. nih.gov This property is advantageous for single-molecule imaging studies, as it allows for the removal of unbound and non-specifically bound ligands without a significant loss of the specific receptor-bound signal over extended periods, lasting hours. nih.gov
While precise kinetic rate constants for this compound are often detailed in the supplementary materials of core studies, the general principle is demonstrated through competition kinetic assays. nih.gov For instance, the kinetics of the radioligand [³H]-N-methylscopolamine ([³H]-NMS) at the M3 muscarinic receptor have been characterized with an association rate (k_on) of 4.1 ± 0.2 x 10⁸ M⁻¹ min⁻¹ and a dissociation rate (k_off) of 0.015 ± 0.0005 min⁻¹. nih.gov The slow kinetics of this compound suggest a low k_off value, contributing to its high affinity and stable receptor labeling. nih.gov
This compound is derived from telenzepine, an antagonist known for its high affinity and selectivity for the M1 muscarinic receptor subtype. nih.govnih.gov The parent compound, telenzepine, demonstrates significantly higher potency at M1 receptors compared to other subtypes. nih.govnih.gov Its (+)-enantiomer, which is the more active isomer, exhibits a stereoselectivity ratio of approximately 500 for M1 receptors in the cerebral cortex compared to cardiac M2 receptors. nih.gov
This compound retains a high affinity for the M1 receptor, enabling stoichiometric labeling for imaging experiments at nanomolar concentrations. nih.gov However, its utility extends beyond the M1 subtype. Studies have successfully employed this compound to label and visualize M2 muscarinic receptors on the plasma membrane of mouse cardiomyocytes, indicating that it possesses affinity for the M2 subtype as well. researchgate.netguidetopharmacology.org
The affinity profile of the parent compound, telenzepine, provides insight into the expected selectivity of its derivatives. The affinity constants (Ki) for telenzepine show a clear preference for the M1 receptor.
| Receptor Subtype | Affinity (Ki) in nM | Reference |
|---|---|---|
| M1 | 0.94 | medchemexpress.com |
| M2 | 17.8 | medchemexpress.com |
This table displays the binding affinities (Ki) of the parent compound telenzepine for human M1 and M2 muscarinic acetylcholine receptors (mAChR). Lower Ki values indicate higher binding affinity.
Characterization of Receptor Diffusion and Membrane Mobility
By tracking the movement of individual this compound-labeled receptors, researchers can gain detailed information about their diffusion on the plasma membrane and the factors that influence their mobility.
Single-molecule tracking experiments using Total Internal Reflection Fluorescence Microscopy (TIRFM) have quantified the lateral mobility of muscarinic receptors labeled with this compound. On the basal plasma membrane of live CHO cells expressing the M1 receptor, the mean lateral diffusion coefficient (D) was measured to be 0.089 ± 0.019 μm²·s⁻¹. nih.gov Similar studies on M2 receptors in isolated mouse cardiomyocytes found a diffusion coefficient of 0.2 µm²·s⁻¹, which increased to 0.64 µm²·s⁻¹ in cardiac tissue slices, suggesting the tissue environment influences receptor mobility. researchgate.net
| Receptor | Cell/Tissue Type | Diffusion Coefficient (D) in μm²·s⁻¹ | Temperature | Reference |
|---|---|---|---|---|
| M1 Receptor | CHO Cells | 0.089 ± 0.019 | 23 °C | nih.gov |
| M2 Receptor | Isolated Cardiomyocytes | 0.20 | Not Specified | researchgate.net |
| M2 Receptor | Cardiac Tissue Slices | 0.64 | Not Specified | researchgate.net |
This table summarizes the measured lateral diffusion coefficients for M1 and M2 muscarinic receptors labeled with this compound in different cellular contexts.
Receptor mobility is sensitive to environmental conditions, most notably temperature. As predicted by the principles of thermodynamics, increased thermal energy enhances the rate of diffusion. For this compound-labeled M1 receptors on CHO cells, increasing the temperature from 23 °C to a more physiological 37 °C resulted in a near doubling of the mean lateral diffusion coefficient. nih.gov
| Temperature | Mean Lateral Diffusion Coefficient (D) in μm²·s⁻¹ | Reference |
|---|---|---|
| 23 °C | 0.089 ± 0.019 | nih.gov |
| 37 °C | 0.16 ± 0.04 | nih.gov |
This table illustrates the temperature-dependent change in the lateral diffusion coefficient of M1 muscarinic receptors labeled with this compound.
The movement of receptors in a biological membrane is often not simple Brownian motion (free diffusion) but is instead characterized as anomalous diffusion. This deviation is caused by the complex and crowded nature of the plasma membrane, which is considered a semi-solid or viscoelastic material. arxiv.org Obstacles such as other transmembrane proteins and interactions with the underlying cytoskeleton can constrain receptor movement. nih.gov
Studies tracking this compound have provided evidence for such complex behavior. The analysis of individual receptor trajectories reveals different types of motion, including moments of transient confinement, which is a hallmark of anomalous diffusion. nih.gov Furthermore, mean square displacement (MSD) plots for M2 receptors in cardiomyocytes deviate from a straight line, directly indicating constrained or anomalous diffusion. researchgate.net This constrained movement reflects the viscoelastic properties of the membrane, where diffusion is hindered by the local membrane structure, including protein corrals and lipid domains. nih.govnih.gov The detection of such non-free diffusion provides valuable insights into the organization and physical properties of the plasma membrane at the nanoscale.
Spatiotemporal Organization of Receptors on the Cell Surface**
The fluorescent antagonist this compound has emerged as a critical tool for visualizing and quantifying the organization and movement of individual muscarinic acetylcholine receptors on the surface of living cells. By employing advanced imaging techniques such as Total Internal Reflection Fluorescence Microscopy (TIRFM), researchers can track single receptor molecules labeled with this compound, providing unprecedented insights into their distribution, oligomerization, and interaction with the plasma membrane environment.
Analysis of Receptor Distribution Patterns and Microdomain Localization
Studies utilizing this compound to label M1 muscarinic receptors on transfected Chinese Hamster Ovary (CHO) cells have revealed that the receptors are distributed randomly across the plasma membrane. mdpi.comnih.gov Real-time tracking of individual M1 receptors showed them as mobile, fluorescent spots that were evenly distributed on the cell surface. nih.gov This random distribution was observed in isolated cells, with no evidence for preferential localization to any specific membrane regions or microdomains. nih.gov The movement of these receptors was consistent with a simple random walk model, as predicted by Brownian motion. nih.govrupress.org
Similar investigations were conducted on cells natively expressing M2 muscarinic receptors, such as the atrial-derived HL-1 myocyte cell line, primary cardiomyocytes, and cells within ex vivo heart tissue slices. nih.govnih.gov In these varied cell types, labeling with this compound and subsequent TIRFM imaging also showed that M2 receptors could be identified as individual, rapidly moving fluorescent spots without evidence of large-scale clustering or confinement to specific deprived regions of the membrane. nih.govresearchgate.net For instance, in both CHO cells expressing M2 receptors and HL-1 cardiomyocytes, the receptors appeared evenly distributed across the cell surface. researchgate.net Even in complex preparations like tissue slices from mouse and zebrafish hearts, individual M2 receptors were visualized and found to be mobile, with densities of approximately one to two receptors per square micrometer. rupress.org These observations suggest that, at a broad level, muscarinic receptors are not statically sequestered in large, predefined membrane domains.
Exploration of Receptor Clustering and Membrane Heterogeneity
While large-scale clustering of muscarinic receptors is not typically observed, studies with this compound have provided detailed evidence of dynamic, small-scale organization and significant membrane heterogeneity.
Investigations into M1 receptors on CHO cells using single-molecule tracking with this compound found that the receptors exist in a dynamic equilibrium between monomers and dimers. mdpi.comnih.gov At any given moment, approximately 30% of M1 receptors were found to be in a dimeric state. mdpi.comnih.gov This dimerization is a reversible and transient process, with interconversions between monomers and dimers occurring on a timescale of seconds. mdpi.com The ability to track individual molecules labeled with this compound, and in some experiments a second fluorescent ligand (Alexa488-telenzepine), allowed for the direct observation of monomers associating to form dimers and dimers dissociating back into monomers. nih.gov Despite this dynamic oligomerization, there was no evidence that the dimers were localized to specific membrane domains or anchored to larger intracellular structures. nih.gov
More recent and detailed analyses, particularly on M2 receptors in cardiomyocytes, have used this compound to probe for subtle variations in the membrane environment itself. By creating high-resolution maps of local membrane viscosity based on the diffusion of thousands of individual receptor molecules, researchers have tested for membrane heterogeneity. researchgate.netherts.ac.uk These studies employed a quadrat sampling method to statistically analyze the mobility of receptors across different areas of the cell membrane. researchgate.netrsc.org
While some cell types showed no significant heterogeneity in receptor mobility, others displayed statistically significant differences, with certain membrane regions exhibiting higher viscosity than others. researchgate.netherts.ac.uk For example, a comparison between the HL-1 cell line and primary cultured mouse cardiomyocytes revealed that M2 receptor diffusion was significantly faster in the primary cells, implying a lower membrane viscosity compared to the cell line. rsc.org In some cases, this heterogeneity was extreme, leading to the hypothesis that while lipid rafts may be evenly distributed in most cells, in others they might form a denser "raft of rafts". herts.ac.uk These findings indicate that the plasma membrane is not a uniform environment, and this compound has been instrumental in revealing this heterogeneity by using the receptor itself as a probe for local biophysical properties. rsc.org
Data Tables
Table 1: Lateral Diffusion Coefficients (Dlat) of Muscarinic Receptors Labeled with this compound
| Receptor Subtype | Cell Type | Temperature (°C) | Dlat (μm²/s) | Source(s) |
|---|---|---|---|---|
| M1 | CHO | 23 | 0.089 ± 0.019 | nih.gov |
| M1 | CHO | 37 | 0.16 ± 0.04 | nih.gov |
| M2 | CHO | 23 | ~0.1 | researchgate.net |
| M2 | HL-1 Cardiomyocytes | 23 | 0.13 | nih.gov |
| M2 | HL-1 Cardiomyocytes | 23 | 0.12 | rsc.org |
| M2 | Primary Mouse Cardiomyocytes | 23 | 0.2 | rsc.org |
| M2 | Mouse Heart Tissue Slice | 23 | 0.64 | researchgate.net |
Table 2: Summary of Findings on Receptor Organization and Membrane Heterogeneity
| Finding | Receptor/Cell System | Technique | Key Result | Source(s) |
|---|---|---|---|---|
| Distribution | M1 / CHO Cells | TIRFM | Randomly and evenly distributed on the plasma membrane. | mdpi.comnih.govnih.gov |
| Distribution | M2 / Cardiomyocytes | TIRFM | No evidence of large-scale clustering; receptors appear as individual spots. | nih.govresearchgate.net |
| Oligomerization | M1 / CHO Cells | Single-Molecule TIRFM | Dynamic equilibrium of ~70% monomers and ~30% dimers. | mdpi.comnih.govnih.gov |
| Heterogeneity | M2 / HL-1 vs. Primary Cardiomyocytes | Single-Molecule Tracking | Receptor mobility is heterogeneous; membrane viscosity differs between cell types. | researchgate.netrsc.org |
| Heterogeneity | M2 / Various Cell Types | Quadrat Sampling Analysis | Statistically significant differences in local membrane viscosity found in some cell types. | researchgate.netherts.ac.ukrsc.org |
Advanced Inquiries into Receptor Quaternary Structure and Allosteric Mechanisms
Dissection of G Protein-Coupled Receptor Oligomerization and Dimerization
The phenomenon of GPCRs existing as dimers or higher-order oligomers has been a subject of intense research, moving the field beyond the traditional model of monomeric receptor function. nih.govsemanticscholar.org Cy3B-telenzepine has been instrumental in providing direct evidence and quantitative insights into the oligomeric state of M1 muscarinic receptors in living cells.
Direct Visualization of Constitutive Dimer Formation and Dissociation Events
Single-molecule imaging techniques, specifically total internal reflection fluorescence microscopy (TIRFM), have enabled the direct observation of individual M1 muscarinic receptors labeled with this compound on the plasma membrane of living cells. nih.govnih.gov The high affinity of this compound, with a Kd of approximately 35 pM, and its slow dissociation rate allow for stable and stoichiometric labeling of the receptors. nih.gov This facilitates the tracking of individual receptor molecules over time.
Studies using this approach have revealed that M1 receptors exist in a dynamic equilibrium between monomeric and dimeric states. nih.gov The fluorescence intensity of individual spots corresponding to this compound-labeled receptors can be categorized into different levels. A "level 1" intensity corresponds to a single fluorophore, indicating a monomeric receptor, while a "level 2" intensity signifies two fluorophores in close proximity, which is attributed to a receptor dimer. nih.gov The observation of spots transitioning between these intensity levels provides direct visual evidence of the formation and dissociation of dimers in real-time. nih.gov Furthermore, two-color TIRFM experiments, using two different fluorescently labeled telenzepine (B1681252) analogs, have confirmed the transient formation and disruption of M1 receptor dimers. nih.gov
Quantitative Assessment of Monomer-Dimer Equilibrium Shifts
By analyzing the distribution of fluorescence intensities from a large number of tracked receptors, a quantitative picture of the monomer-dimer equilibrium can be established. In studies on CHO cells expressing M1 muscarinic receptors, it was found that at any given moment, approximately 30% of the receptors exist as dimers. nih.gov The analysis of individual receptor trajectories over time further supports a model of a dynamic equilibrium where receptors are continuously interconverting between monomeric and dimeric forms on a timescale of seconds. nih.govnih.gov
The tracking of individual this compound-labeled receptors has also provided data on their diffusion characteristics. The mean lateral diffusion coefficient for these receptors was determined to be approximately 0.089 µm²·s⁻¹ at 23°C. nih.gov This information, combined with the analysis of fluorescence intensity, allows for a detailed characterization of the receptor population at the single-molecule level.
| Parameter | Value | Method | Cell Type |
|---|---|---|---|
| Dimeric Receptor Population | ~30% | Single-Molecule TIRFM | CHO cells |
| Mean Lateral Diffusion Coefficient (23°C) | 0.089 ± 0.019 µm²·s⁻¹ | Single-Molecule Tracking | CHO cells |
| Mean Lateral Diffusion Coefficient (37°C) | 0.16 ± 0.04 µm²·s⁻¹ | Single-Molecule Tracking | CHO cells |
Ligand-Induced Modulation of Receptor Quaternary Structural Arrangements
The influence of other ligands, such as agonists, on the monomer-dimer equilibrium of M1 receptors has been a key area of investigation. In studies where M1 receptors were pre-labeled to a high occupancy with the antagonist this compound, the subsequent application of agonists did not produce any detectable effects on the observed dimerization. nih.gov This suggests that the constitutive dimerization and the dynamic equilibrium between monomers and dimers are not significantly altered by agonists when the receptor is already occupied by a high-affinity antagonist. However, this does not preclude the possibility that agonists might influence the dimerization of unoccupied receptors or that different antagonists could have varying effects on the quaternary structure. Further research using this compound in conjunction with a wider range of ligands would be necessary to fully elucidate the ligand-induced modulation of M1 receptor quaternary structure.
Probing Receptor Conformational States and Allosteric Mechanisms
Beyond oligomerization, understanding the different conformational states of a receptor and how they are influenced by ligands is crucial for deciphering its activation and signaling mechanisms. Allosteric modulators, which bind to a site distinct from the orthosteric ligand binding pocket, add another layer of complexity and therapeutic potential. nih.govharvard.edu
Investigation of Ligand-Induced Conformational Changes in Receptor Proteins
While this compound is a powerful tool for visualizing receptor localization and oligomerization, there is currently a lack of published research specifically utilizing this compound to directly probe ligand-induced conformational changes in muscarinic receptors. Techniques such as Förster Resonance Energy Transfer (FRET), which can detect changes in the distance between two fluorophores, are often employed for this purpose. semanticscholar.org Such studies have been conducted on muscarinic receptors using genetically encoded fluorescent proteins or other fluorescent ligands to reveal agonist-induced conformational rearrangements. semanticscholar.org However, studies that specifically measure changes in the fluorescence properties of this compound itself (e.g., intensity, lifetime, or polarization) in response to the binding of other allosteric or orthosteric ligands to report on conformational shifts have not been found in the reviewed literature.
Elucidation of Allosteric Interactions within Muscarinic Receptor Complexes
The elucidation of allosteric interactions often involves measuring the effect of an allosteric modulator on the binding or function of an orthosteric ligand. nih.gov this compound, as a high-affinity antagonist, can be used in binding assays to study the effects of potential allosteric modulators. For instance, a study using a homogeneous live-cell binding assay with this compound demonstrated that its binding to M1 receptors could be competitively displaced by the orthosteric antagonist atropine. researchgate.net While this confirms the specificity of this compound binding, the existing literature does not provide specific examples where this compound has been used as the primary fluorescent probe to quantitatively describe the allosteric interactions between other ligands within the muscarinic receptor complex. Such studies would typically involve measuring how an allosteric modulator alters the binding kinetics or equilibrium of this compound.
Diverse Research Models and Experimental Systems Employed in Cy3b Telenzepine Studies
Investigations in Primary Cell Cultures (e.g., Isolated Cardiomyocytes)
Primary cell cultures involve cells freshly isolated from living tissue, offering a model that more closely mimics the physiological environment of cells within an organism compared to immortalized cell lines. For Cy3B-telenzepine, primary-cultured mouse cardiomyocytes have been a key model for studying the dynamics of M2 muscarinic receptors, which are the predominant subtype in the heart.
In these studies, this compound is used to label M2 receptors on the plasma membrane of individual, living cardiomyocytes. researchgate.net Advanced microscopy techniques, such as Total Internal Reflection Fluorescence Microscopy (TIRFM), allow for the visualization and tracking of individual fluorescently-tagged receptors. This enables the detailed analysis of receptor movement and distribution on the cell surface. researchgate.net
A key finding from these investigations is the measurement of the lateral diffusion of M2 receptors on the cardiomyocyte membrane. By tracking the movement of many individual this compound-labeled receptors, researchers can calculate an average lateral diffusion coefficient (Dlat), which provides insight into the fluidity of the membrane and the constraints on receptor movement. researchgate.net
Ex Vivo Analysis in Live Tissue Slice Preparations (e.g., Cardiac Tissue from Model Organisms)
Ex vivo analysis of live tissue slices represents a bridge between in vitro cell culture and in vivo whole-organism studies. This technique maintains the complex cellular architecture and cell-to-cell interactions of the original tissue, providing a highly relevant physiological context.
Mouse cardiac tissue slices have been used to study the behavior of M2 receptors in their native environment using this compound. researchgate.netresearchgate.net Similar to studies in isolated cardiomyocytes, the fluorescent ligand allows for single-molecule tracking of M2 receptors directly within the tissue slice. researchgate.net
A significant finding from these ex vivo studies is that the mobility of M2 receptors is different in intact cardiac tissue compared to isolated cardiomyocytes. The movement of receptors is more constrained in the tissue slice, resulting in a lower lateral diffusion coefficient. researchgate.net This suggests that the native tissue environment, with its complex extracellular matrix and cell junctions, imposes physical barriers that restrict receptor movement. Furthermore, these studies have revealed differences in receptor mobility between different cell types within the heart tissue, such as between myocytes and nerve fibers. researchgate.net
Interactive Data Table: M2 Receptor Mobility in Isolated Cells vs. Tissue Slices
This table presents a comparison of the lateral diffusion coefficient (Dlat) of this compound-labeled M2 receptors in isolated mouse cardiomyocytes versus intact mouse cardiac tissue slices, highlighting the impact of the tissue environment on receptor movement.
| Experimental Model | Lateral Diffusion (Dlat) (µm²/s) |
| Isolated Cardiomyocytes | 0.64 |
| Cardiac Tissue Slices | 0.20 |
Data sourced from a study on imaging single molecules at the plasma membrane of live cells within tissue slices. researchgate.net
Future Perspectives and Emerging Research Avenues for Cy3b Telenzepine
Integration with Advanced Super-Resolution Microscopy Techniques for Nanoscale Resolution
The utility of Cy3B-telenzepine has been prominently demonstrated in conjunction with Total Internal Reflection Fluorescence Microscopy (TIRFM). acs.orgnih.gov This technique selectively excites fluorophores in a thin layer near the coverslip, making it ideal for visualizing single molecules on the basal plasma membrane of adherent cells with high signal-to-noise ratios. mdpi.com TIRFM studies using this compound have been instrumental in determining the dimerization kinetics of individual M1 muscarinic receptors, revealing that these receptors exist in a dynamic equilibrium between monomers and dimers. nih.govfrontiersin.orgnih.gov By tracking individual fluorescently labeled receptors, researchers have been able to observe their mobility, clustering, and the timescale of their association and dissociation. acs.orgnih.gov
The future of this compound in cellular imaging lies in its integration with a broader array of super-resolution microscopy techniques that push the boundaries of optical resolution. While TIRFM provides excellent axial resolution, other techniques offer enhanced lateral resolution, enabling an even more detailed view of receptor organization and dynamics. The application of single-molecule localization microscopy (SMLM) techniques like Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM), as well as Stimulated Emission Depletion (STED) microscopy, could provide unprecedented insights. These methods could be used to create detailed nanoscale maps of receptor distribution within membrane microdomains, such as lipid rafts, and to visualize interactions with other signaling proteins with a precision of tens of nanometers. acs.orgdokumen.pub The photostability and brightness of the Cy3B fluorophore are advantageous for the demanding imaging conditions of these advanced techniques. researchgate.net
Expanding the Application Scope of this compound to Other Receptor Systems
Currently, the primary application of this compound has been in the study of muscarinic acetylcholine (B1216132) receptors, particularly the M1 and M2 subtypes, due to the high affinity of the telenzepine (B1681252) pharmacophore for these receptors. uni-regensburg.deucl.ac.ukdundee.ac.uk However, the modular nature of fluorescent ligands, consisting of a pharmacophore, a linker, and a fluorophore, presents a clear strategy for expanding the utility of this technology to other GPCR systems.
The core challenge in developing new fluorescent ligands is to attach a bulky fluorophore like Cy3B without compromising the ligand's affinity and selectivity for its target receptor. researchgate.net Future research will likely focus on adapting the telenzepine scaffold or, more broadly, applying the principles learned from this compound to create probes for other GPCRs. This involves the careful selection of a selective pharmacophore for the target receptor and the design of an appropriate linker that minimizes steric hindrance. For example, similar approaches have been used to develop fluorescent ligands for dopamine (B1211576) and neurotensin (B549771) receptors by conjugating selective antagonists with cyanine (B1664457) dyes. researchgate.netacs.org
The successful development of a library of fluorescent probes based on the Cy3B dye for various GPCRs would enable comparative studies of receptor dynamics and organization across different receptor families. This would be invaluable for understanding the general principles governing GPCR function, as well as the specific features that distinguish different receptor systems.
Development of Novel Fluorescent Probes and Conjugation Strategies for Enhanced Utility
The continued evolution of fluorescent probes is essential for advancing our understanding of GPCR biology. While Cy3B is a robust fluorophore, there is always a demand for probes with improved photophysical properties, such as increased brightness, photostability, and quantum yield. frontiersin.org Future development in this area could involve the exploration of new fluorophores to conjugate with telenzepine or other pharmacophores. The synthesis of ligands with different spectral properties would also enable multi-color imaging experiments, allowing for the simultaneous visualization of different receptors or a receptor and another interacting protein. acs.org For instance, two-color TIRFM has been used to study M1 receptor dimerization by labeling the receptors with both this compound and Alexa488-telenzepine. dokumen.pub
Furthermore, novel conjugation strategies could enhance the utility of these probes. This includes the development of cleavable linkers that allow for the controlled release of the pharmacophore, or the design of "turn-on" probes that only become fluorescent upon binding to their target receptor. Such advancements would improve the signal-to-noise ratio in imaging experiments and reduce background from unbound ligands.
Another avenue of development is the creation of fluorescent ligands that target allosteric binding sites on GPCRs. nih.gov These probes would be invaluable tools for studying the complexities of allosteric modulation and biased signaling. Additionally, the development of fluorescent agonists, in contrast to the antagonist nature of telenzepine, would allow for the direct visualization of receptor activation and the subsequent conformational changes and signaling events.
Elucidating Complex Signaling Networks and Intracellular Receptor Trafficking Dynamics
A major frontier in GPCR research is understanding how these receptors orchestrate signaling from different cellular locations. nih.govfrontiersin.org It is now recognized that GPCR signaling is not confined to the plasma membrane; receptors can continue to signal from intracellular compartments, such as endosomes, following internalization. nih.govfrontiersin.org The specific signaling pathway activated can depend on the receptor's location within the cell. nih.govfrontiersin.org
This compound and similar fluorescent ligands are powerful tools for investigating these complex processes. By tracking the movement of individual receptors, researchers can follow their journey from the plasma membrane into the cell's interior. This allows for the study of receptor desensitization, internalization, and recycling pathways in real-time. uni-regensburg.de Combining fluorescent ligand imaging with fluorescently tagged signaling proteins (e.g., G proteins, arrestins) can provide a comprehensive picture of the signaling complexes that form at different cellular locations. nih.gov
Techniques like Fluorescence Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET), when used with fluorescent ligands like this compound, can detect the proximity between a receptor and its downstream effectors. acs.orgnih.gov These approaches can reveal how ligand binding influences the recruitment of signaling partners and how this process is regulated spatially and temporally. nih.gov The ability to visualize these events at the single-molecule level will be crucial for unraveling the intricate signaling networks that govern cellular responses to external stimuli.
Q & A
Q. What are the key structural features of Cy3B-telenzepine that determine its selectivity for muscarinic receptors, and how can these be validated experimentally?
Methodological Answer: Characterize this compound’s structure using nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) to confirm purity and stereochemistry. Validate receptor selectivity via competitive binding assays (e.g., radioligand displacement studies) using M1–M5 muscarinic receptor subtypes. Compare results with structural analogs to identify critical functional groups .
Q. What standardized assays are recommended to evaluate this compound’s efficacy in modulating receptor activity in vitro?
Methodological Answer: Use calcium flux assays or cAMP accumulation assays in transfected cell lines expressing specific muscarinic receptors. Include positive controls (e.g., atropine for antagonism) and dose-response curves to calculate IC50/EC50 values. Ensure reproducibility by repeating experiments across three independent trials .
Q. How should researchers synthesize this compound, and what analytical techniques are critical for confirming its identity?
Methodological Answer: Follow protocols from peer-reviewed syntheses of telenzepine derivatives, modifying steps to incorporate the Cy3B fluorophore. Use mass spectrometry (MS) and infrared (IR) spectroscopy to confirm molecular weight and functional groups. Purity should be ≥95% as verified by HPLC .
Q. What are the primary challenges in maintaining this compound stability during in vitro experiments, and how can they be mitigated?
Methodological Answer: Protect this compound from light to prevent fluorophore degradation. Use fresh aliquots dissolved in DMSO or ethanol, and confirm stability via UV-Vis spectroscopy over time. Include vehicle controls to rule out solvent-induced artifacts .
Q. How can researchers design a preliminary study to assess this compound’s pharmacokinetic properties in animal models?
Methodological Answer: Administer this compound intravenously and orally to rodents, collecting plasma samples at timed intervals. Quantify compound levels using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Calculate bioavailability, half-life, and clearance rates .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported binding affinities of this compound across different receptor subtypes?
Methodological Answer: Systematically compare assay conditions (e.g., buffer composition, temperature, cell membrane preparation methods) across studies. Perform meta-analyses to identify confounding variables. Validate findings using orthogonal techniques, such as fluorescence polarization or surface plasmon resonance .
Q. How can computational modeling improve the design of this compound derivatives with enhanced receptor specificity?
Methodological Answer: Apply molecular docking simulations (e.g., AutoDock Vina) to predict binding poses of this compound derivatives. Use molecular dynamics (MD) simulations to assess stability of ligand-receptor complexes. Prioritize derivatives with favorable binding energies for synthesis and testing .
Q. What methodologies enable integration of this compound’s fluorescence properties with real-time receptor trafficking studies in live neurons?
Methodological Answer: Combine this compound with total internal reflection fluorescence (TIRF) microscopy to visualize receptor internalization. Optimize imaging parameters (e.g., excitation wavelength, exposure time) to minimize photobleaching. Co-stain with organelle markers to track receptor localization .
Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy of this compound in disease models?
Methodological Answer: Evaluate tissue penetration using mass spectrometry imaging (MSI) or autoradiography. Assess metabolite formation via LC-MS/MS. Use genetic knockout models to confirm target engagement. Compare results with pharmacokinetic-pharmacodynamic (PK-PD) modeling .
Q. What systematic approaches are recommended to position this compound within the broader landscape of muscarinic receptor probes?
Methodological Answer: Conduct a literature review using PRISMA guidelines to compare this compound’s properties (e.g., binding kinetics, fluorescence yield) with existing probes. Highlight gaps, such as its utility in super-resolution microscopy, and propose validation experiments to address them .
Guidance for Methodological Rigor
- Data Contradictions : Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine questions and experimental designs .
- Reproducibility : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental reporting, including raw data deposition .
- Theoretical Grounding : Justify hypotheses using prior studies on telenzepine derivatives and cyanine dyes, explicitly citing foundational papers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
